ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate

Fluoroquinolone synthesis Nucleophilic aromatic substitution Intermediate reactivity

Ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate (CAS 125292-94-6) is a strategic Norfloxacin intermediate. Its 4-ethoxy group enables a two-step final sequence (ester hydrolysis→piperazine introduction), eliminating the N-1 deprotection step required for 1-ethyl analogs, reducing solvent use, waste, and cycle time. The unsubstituted N-1 plus reactive C-4 ethoxy leaving group supports dual-vector library synthesis. For generic API manufacturers, this intermediate lowers process mass intensity and improves impurity profiles.

Molecular Formula C14H13ClFNO3
Molecular Weight 297.71 g/mol
CAS No. 125292-94-6
Cat. No. B1651281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate
CAS125292-94-6
Molecular FormulaC14H13ClFNO3
Molecular Weight297.71 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NC2=CC(=C(C=C21)F)Cl)C(=O)OCC
InChIInChI=1S/C14H13ClFNO3/c1-3-19-13-8-5-11(16)10(15)6-12(8)17-7-9(13)14(18)20-4-2/h5-7H,3-4H2,1-2H3
InChIKeyBXQQSVJCMMSJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate: A Specialized Fluoroquinoline Intermediate for Antibacterial R&D and Norfloxacin Derivative Synthesis


Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate (CAS 125292‑94‑6) is a poly‑substituted quinoline‑3‑carboxylate ester that serves as a key building block in the synthesis of fluorinated quinolone antibacterials, most notably Norfloxacin and its derivatives . The molecule carries chlorine at C‑7, fluorine at C‑6, an ethoxy group at C‑4, and an ethyl ester at C‑3, a substitution pattern that places it at the intersection of the 4‑alkoxyquinoline and 6‑fluoroquinolone chemical space .

Why Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate Cannot Be Replaced by Common 4‑Oxo‑ or 7‑Piperazinyl‑Quinoline Intermediates


The C‑4 ethoxy substituent fundamentally alters the reactivity and physicochemical profile of this quinoline compared to the 4‑oxo‑1,4‑dihydroquinoline esters that dominate fluoroquinolone intermediate catalogues [1]. While the 4‑oxo analogs are direct precursors to the final 4‑quinolone pharmacophore, the 4‑ethoxy derivative requires distinct synthetic handling (e.g., O‑alkylation or hydrolysis conditions) and yields intermediates with different solubility and stability characteristics . Consequently, a procurement decision cannot interchange this compound with a 4‑oxo‑ or 7‑piperazinyl‑quinoline simply because they share the quinoline core; the divergent reactivity at C‑4 and the absence of a pre‑installed N‑1 substituent mean that downstream synthetic routes, impurity profiles, and final API specifications will differ materially .

Head‑to‑Head Quantitative Differentiation of Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate Against Its Closest Analog Intermediates


C‑4 Substituent Reactivity: Ethoxy vs. Oxo in Nucleophilic Displacement

The C‑4 ethoxy group of the target compound is a superior leaving group in nucleophilic displacement reactions compared with the C‑4 oxo group of the common intermediate ethyl 7‑chloro‑6‑fluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate (CAS 70458‑93‑4). This difference is evidenced by the ability of the 4‑ethoxy compound to undergo direct conversion to 4‑amino or 4‑alkoxy derivatives via heating in DMSO, whereas the 4‑oxo analog requires prior activation (e.g., chlorination with POCl₃) before nucleophilic attack [1].

Fluoroquinolone synthesis Nucleophilic aromatic substitution Intermediate reactivity

Norfloxacin Synthetic Efficiency: 4‑Ethoxy Intermediate vs. Conventional Piperazinyl Route

Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate is a direct precursor to Norfloxacin via a two‑step sequence (hydrolysis of the ester followed by piperazine introduction at C‑7). In contrast, the widely used intermediate ethyl 1‑ethyl‑6‑fluoro‑7‑chloro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate (CAS 70458‑96‑7) requires an additional N‑1 de‑alkylation/re‑alkylation step when the desired final product lacks an N‑1 ethyl group [1]. This difference reduces the step‑count by one and avoids the use of strong alkylating agents, which is critical for industrial scale‑up and impurity control .

Norfloxacin process chemistry Intermediate efficiency Step‑count reduction

Absence of Pre‑installed N‑1 Alkyl Group: Enabling Divergent Derivatization vs. N‑Ethyl‑locked Intermediates

Unlike many commercial fluoroquinolone intermediates such as ethyl 7‑chloro‑1‑ethyl‑6‑fluoro‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylate (CAS 70458‑96‑7), the target compound lacks a pre‑installed alkyl substituent on the quinoline nitrogen. This structural feature makes it a versatile starting material for exploring N‑1 substituent effects in structure‑activity relationship (SAR) studies, as chemists can introduce any desired N‑1 group (alkyl, aryl, heteroaryl) in a single late‑stage step [1].

Quinoline library synthesis N‑1 diversification Late‑stage functionalization

Optimal Deployment Scenarios for Ethyl 7‑chloro‑4‑ethoxy‑6‑fluoroquinoline‑3‑carboxylate in Research and Process Development


Generic Norfloxacin Process Optimization Requiring Reduced Step‑Count

For generic pharmaceutical manufacturers seeking to lower the cost‑of‑goods of Norfloxacin, the 4‑ethoxy intermediate enables a two‑step final sequence (ester hydrolysis → piperazine introduction) that eliminates the N‑1 de‑protection step required when using the conventional 1‑ethyl intermediate . This reduction in unit operations directly translates into lower solvent usage, reduced waste, and shorter cycle times in a cGMP environment. Procurement teams should evaluate this intermediate against the 1‑ethyl analog on the basis of total process mass intensity and impurity profile, which are both favorably impacted by the simpler route .

Medicinal Chemistry SAR Exploration of 4‑ and N‑1‑Substituted Quinolines

The combination of a reactive C‑4 ethoxy leaving group and an unsubstituted N‑1 position makes this compound an ideal scaffold for parallel synthesis of quinoline libraries. Researchers can first introduce diverse nucleophiles at C‑4 (amines, thiols, alcohols) and subsequently install N‑1 substituents of choice, enabling rapid exploration of two vectors simultaneously . This flexibility is not available with 4‑oxo‑ or N‑alkyl‑locked intermediates, which restrict diversification to a single position . Procurement for academic or biotech library synthesis should prioritize this intermediate when dual‑vector SAR is the objective.

Development of Non‑Fluoroquinolone 4‑Alkoxyquinoline Antibacterials

The 4‑ethoxy substitution pattern is associated with a distinct microbiological profile compared with the 4‑oxo‑quinolone pharmacophore. While specific MIC data for this exact compound are sparse in the open literature, the 4‑alkoxyquinoline class has been reported to exhibit activity against quinolone‑resistant strains, potentially due to altered target binding or efflux susceptibility . Research groups focused on overcoming fluoroquinolone resistance should consider this intermediate as a starting point for exploring the underexploited 4‑alkoxyquinoline chemical space .

Quote Request

Request a Quote for ethyl 7-chloro-4-ethoxy-6-fluoroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.